molecular formula C13H11F3N2OS B2384608 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-47-2

2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2384608
CAS No.: 339101-47-2
M. Wt: 300.3
InChI Key: WRUCVIHPOOBJCI-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a benzylsulfanyl group at position 2, a methyl group at position 3, and a trifluoromethyl group at position 5. This compound is part of a broader class of pyrimidinones studied for their biological and pharmacological properties, including kinase inhibition and antitumor activity . Its structural features, particularly the electron-withdrawing trifluoromethyl group and the benzylsulfanyl moiety, contribute to its unique physicochemical and biological profile.

Properties

IUPAC Name

2-benzylsulfanyl-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-18-11(19)7-10(13(14,15)16)17-12(18)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUCVIHPOOBJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Thiourea Derivatives

A widely adopted method involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methyl-substituted thiourea under acidic conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the β-keto carbonyl, followed by cyclodehydration.

Representative Procedure :

  • Ethyl trifluoroacetoacetate (10 mmol) and N-methylthiourea (12 mmol) are refluxed in anhydrous ethanol with concentrated HCl (3 mL) for 24 hours.
  • The mixture is cooled to 0°C, neutralized with NaHCO₃, and extracted with dichloromethane.
  • Solvent removal yields 3-methyl-6-(trifluoromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one as a white solid (68–72% yield).

Key Optimization Factors :

  • Acid catalyst concentration: Excess HCl accelerates cyclization but promotes side reactions.
  • Solvent polarity: Ethanol outperforms DMF or THF in yield due to improved solubility of intermediates.

Functionalization at Position 2: Benzylsulfanyl Group Introduction

The 2-thioxo intermediate undergoes nucleophilic substitution with benzyl mercaptan to install the benzylsulfanyl moiety.

Alkylation Under Basic Conditions

A two-phase system using aqueous NaOH and dichloromethane facilitates the reaction:

Stepwise Protocol :

  • 3-Methyl-6-(trifluoromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (5 mmol) is suspended in CH₂Cl₂ (20 mL).
  • Benzyl mercaptan (6 mmol) and 50% NaOH (5 mL) are added under vigorous stirring at 0°C.
  • After 12 hours at room temperature, the organic layer is separated, washed with brine, and dried over Na₂SO₄.
  • Column chromatography (hexanes:EtOAc = 4:1) affords the target compound in 65–70% purity, requiring recrystallization from ethanol for pharmaceutical-grade material.

Critical Parameters :

  • Temperature control: Reactions above 25°C lead to over-alkylation at N1.
  • Stoichiometry: A 1.2:1 benzyl mercaptan-to-substrate ratio maximizes conversion without dimerization.

Alternative Pathways and Modern Innovations

One-Pot Tandem Synthesis

Recent advances employ cascade reactions to streamline production:

Integrated Procedure :

  • Ethyl trifluoroacetoacetate (10 mmol), methyl isothiocyanate (12 mmol), and benzyl mercaptan (12 mmol) are combined in DMF.
  • Potassium tert-butoxide (15 mmol) is added portionwise at −10°C.
  • The mixture is warmed to 80°C for 6 hours, then quenched with ice water.
  • Extraction with EtOAc followed by silica gel chromatography yields 58–63% product.

Advantages :

  • Eliminates isolation of reactive intermediates
  • Reduces total synthesis time from 36 to 8 hours

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Classical Cyclization 68–72 95 24 Industrial
Two-Phase Alkylation 65–70 98 12 Pilot-Scale
One-Pot Tandem 58–63 90 8 Lab-Scale

Tradeoffs :

  • The classical method offers higher yields but requires stringent temperature control.
  • One-pot synthesis sacrifices yield for time efficiency, suitable for rapid analog generation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, SCH₂Ph), 3.42 (s, 3H, NCH₃), 6.82 (s, 1H, C5-H).
  • ¹³C NMR : 158.9 (C=O), 136.4 (CF₃-C), 129.1–128.3 (Ar-C), 40.2 (SCH₂).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₂F₃N₂OS: 301.0624; found: 301.0621.

Purity Optimization

Recrystallization from ethanol/water (3:1) improves purity from 90% to >99% by removing residual benzyl mercaptan.

Industrial-Scale Considerations

Cost Analysis

  • Trifluoroacetoacetate accounts for 62% of raw material costs
  • Benzyl mercaptan contributes 28%, with solvents/reagents making up the remainder

Environmental Impact

  • The classical method generates 8.2 kg waste/kg product vs. 5.1 kg for the one-pot method
  • Solvent recovery systems reduce EtOAc consumption by 40% in continuous processes

Chemical Reactions Analysis

Oxidation of the Benzylsulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity is critical for modulating electronic properties and biological activity.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 h2-(Benzylsulfinyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone78%
KMnO<sub>4</sub>H<sub>2</sub>O/EtOH, 0°C, 2 h2-(Benzylsulfonyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone65%

Mechanistic Insight :

  • Sulfoxide Formation : Hydrogen peroxide in acidic media generates electrophilic oxygen, attacking the sulfur atom to form a sulfoxide.

  • Sulfone Formation : Stronger oxidants like KMnO<sub>4</sub> fully oxidize the sulfide to a sulfone via a two-step electron transfer process .

Nucleophilic Substitution at the Sulfanyl Position

The benzylsulfanyl group acts as a leaving group under alkaline conditions, enabling substitution with nucleophiles.

Reagent Conditions Product Yield Reference
Allyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 70°C, 18 h3-Methyl-2-(allylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone89%
4-MethylthiophenolNaH, THF, RT, 12 h2-((4-Methylphenyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone72%

Key Findings :

  • The reaction with allyl bromide proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polar aprotic solvent (DMF) and mild base (K<sub>2</sub>CO<sub>3</sub>) .

  • Thiophenol derivatives require stronger bases (e.g., NaH) to deprotonate the thiol for effective substitution .

Alkylation at the Pyrimidinone Nitrogen

The N-methyl group can participate in regioselective alkylation under basic conditions.

Reagent Conditions Product Yield Reference
Ethyl bromoacetateNaH, THF, 0°C → RT, 6 h3-Methyl-1-(ethoxycarbonylmethyl)-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone81%

Mechanism :

  • Deprotonation of the N-H group by NaH forms a resonance-stabilized anion, which attacks the electrophilic carbon of ethyl bromoacetate .

Ring Functionalization via Electrophilic Substitution

The electron-deficient pyrimidinone ring undergoes electrophilic substitution at the C5 position.

Reagent Conditions Product Yield Reference
Br<sub>2</sub>AcOH, 50°C, 3 h5-Bromo-2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone68%
HNO<sub>3</sub> (fuming)H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 h5-Nitro-2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone54%

Regioselectivity :
Bromination and nitration occur preferentially at C5 due to the directing effects of the trifluoromethyl and sulfanyl groups .

Cross-Coupling Reactions

The compound serves as a scaffold for transition-metal-catalyzed coupling reactions after halogenation.

Reaction Type Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C, 12 h5-(4-Methoxyphenyl)-2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone76%

Note : Prior bromination at C5 is required to install the reactive site for cross-coupling .

Thermal Rearrangements

Heating induces intramolecular cyclization, forming fused heterocycles.

Conditions Product Yield Reference
200°C, N<sub>2</sub>, 24 h3-Methyl-6-(trifluoromethyl)thieno[2,3-d]pyrimido[4,5-b]quinolin-4(3H)-one92%

Mechanism :
Thermal activation promotes C-S bond cleavage, followed by cyclization with adjacent aromatic systems .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions .
  • Reactivity Studies :
    • Its unique structure allows for the exploration of reaction mechanisms involving trifluoromethylation and sulfanylation, contributing to the development of new synthetic methodologies.

Biology

  • Enzyme Inhibition :
    • Preliminary studies indicate that 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes related to inflammation and cancer progression .
  • Antimicrobial Properties :
    • Research has shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in treating infectious diseases .

Medicine

  • Therapeutic Potential :
    • Investigations into the compound's anti-inflammatory and anticancer properties are ongoing. Its ability to modulate biological targets makes it a candidate for drug development aimed at treating chronic diseases .
  • Drug Development :
    • The compound's favorable pharmacological profile could lead to its use in developing new drugs with enhanced efficacy and reduced side effects compared to existing therapies.

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of microbial biofilm formation in strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated the compound's potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on understanding the mechanism by which this compound inhibits specific enzymes linked to cancer metabolism. The study utilized kinetic assays to characterize the interaction between the compound and target enzymes, revealing insights into its mode of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Effects at Position 6 (C-6)

The trifluoromethyl group at C-6 is critical for enhancing biological activity. In a structure-activity relationship (SAR) study, replacing the trifluoromethyl group with a benzyl group reduced inhibitory activity against CDK2 by approximately 2-fold (IC₅₀ = 5.7 µM vs. 2.9 µM for the trifluoromethyl analog) . Further shortening the benzyl linker to a phenyl group further diminished activity (IC₅₀ = 9.4 µM), indicating that steric bulk and electronic properties at C-6 significantly influence potency .

Key Analogs:

  • Compound A : 6-Benzyl analog (IC₅₀ = 5.7 µM)
  • Compound B : 6-Phenyl analog (IC₅₀ = 9.4 µM)

Substituent Effects at Position 2 (C-2)

The benzylsulfanyl group at C-2 can be modified to alter electronic or steric properties. For example:

  • 2-(2-Chlorobenzylsulfanyl) analog (CAS 339101-44-9): Introducing an electron-withdrawing chlorine atom on the benzyl ring may enhance stability or binding interactions. Molecular weight = 334.75, purity >90% .
  • Molecular formula: C₁₆H₁₇F₃N₂OS .
  • 2-(tert-Butylbenzylsulfanyl) analog : Bulkier substituents like tert-butyl may hinder binding in sterically sensitive targets. Molecular formula: C₁₉H₂₃F₃N₂OS .

Substituent Effects at Position 3 (C-3)

The methyl group at C-3 can be replaced with larger alkyl chains:

  • 3-Ethyl analog (CAS 692287-62-0): Molecular weight = 376.76. Ethyl substitution may alter metabolic stability .
  • Molecular formula: C₁₆H₁₇F₃N₂OS .

Other Modifications

  • Thieno[2,3-d]pyrimidinone analogs: Replacement of the pyrimidinone core with a thienopyrimidinone scaffold (e.g., ZINC2349329) modifies ring electronics and binding affinity .

Data Tables

Table 1: Comparison of Key Analogs

Compound Substituents (C-2, C-3, C-6) IC₅₀ (µM) Molecular Weight Reference
Target Compound Benzylsulfanyl, Methyl, CF₃ 2.9 Not provided
6-Benzyl analog Benzylsulfanyl, Methyl, Benzyl 5.7 Not provided
6-Phenyl analog Benzylsulfanyl, Methyl, Phenyl 9.4 Not provided
2-(2-Chlorobenzylsulfanyl) 2-Cl-Benzylsulfanyl, Methyl, CF₃ N/A 334.75
3-Ethyl analog Benzylsulfanyl, Ethyl, CF₃ N/A 376.78

Table 2: Physicochemical Properties

Compound Molecular Formula Solubility (Predicted) LogP
Target Compound C₁₃H₁₁F₃N₂OS Low (hydrophobic) ~3.2
2-(4-Methylbenzylsulfanyl) C₁₆H₁₇F₃N₂OS Moderate ~3.8
3-Propyl analog C₁₆H₁₇F₃N₂OS Low ~4.1

Biological Activity

2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS Number: 339101-47-2) is a pyrimidinone derivative characterized by a trifluoromethyl group and a benzylsulfanyl moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and possible therapeutic applications in various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₁F₃N₂OS
  • Molecular Weight : 300.3 g/mol
  • InChI Key : WRUCVIHPOOBJCI-UHFFFAOYSA-N

This compound's trifluoromethyl group significantly influences its chemical stability and biological activity, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. The trifluoromethyl group enhances binding affinity to enzymes or receptors, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Activity

Research has indicated that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating bacterial and fungal infections.

Enzyme Inhibition Studies

Inhibition assays have been conducted to evaluate the compound's effect on various enzymes. Notably, it has shown promising results in inhibiting:

EnzymeIC50 (µM)
Cyclooxygenase (COX)12.5
Lipoxygenase15.8
Acetylcholinesterase20.0

This inhibition profile indicates potential anti-inflammatory and neuroprotective effects.

Case Studies

A recent study explored the therapeutic potential of this compound in a mouse model of inflammation. The administration of this compound resulted in:

  • Reduced Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.
  • Improved Histopathological Outcomes : Less tissue damage observed in treated groups compared to controls.

These results support the compound's role as a potential anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a mercaptopyrimidinone precursor with benzyl mercaptan. For example, 6-amino-2-mercaptopyrimidin-4(3H)-one reacts with benzyl mercaptan under alkaline conditions (e.g., NaH in THF) to form the benzylsulfanyl derivative, achieving ~90% yield . The trifluoromethyl group is typically introduced via direct fluorination or using trifluoromethylating agents (e.g., Togni’s reagent) at early stages to avoid side reactions .
  • Key Variables : Solvent polarity (THF vs. DMF), temperature (0–25°C), and stoichiometry of benzyl mercaptan affect regioselectivity and purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Techniques :

  • X-ray crystallography resolves the pyrimidinone ring conformation and confirms substituent positions (e.g., benzylsulfanyl orientation) .
  • NMR : 1^1H and 13^13C NMR identify methyl (δ 2.5–3.0 ppm) and trifluoromethyl (δ 120–125 ppm in 19^19F NMR) groups. Aromatic protons from the benzyl group appear as multiplet signals at δ 7.2–7.5 ppm .
  • HRMS : Exact mass validation (e.g., C13_{13}H12_{12}F3_3N2_2OS requires m/z 317.0592) ensures molecular integrity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Data :

PropertyValueSource
Solubility in DMSO>10 mM
Melting Point123–124°C (decomposes)
Stability in aqueous bufferHydrolytically stable at pH 4–9
  • Instability Triggers : Strong acids/bases cleave the sulfanyl bond; UV light accelerates degradation in solution.

Advanced Research Questions

Q. How do substituent modifications (e.g., benzylsulfanyl vs. methylsulfanyl) impact biological activity?

  • SAR Insights :

  • The benzylsulfanyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to methylsulfanyl derivatives (logP ~1.8) .
  • Trifluoromethyl groups increase metabolic stability by resisting oxidative demethylation, as shown in pesticidal analogs .
    • Experimental Design : Compare IC50_{50} values in enzyme inhibition assays (e.g., acetylcholinesterase) using analogs with varying sulfanyl substituents .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methods :

  • Docking Studies : The pyrimidinone core forms hydrogen bonds with catalytic residues (e.g., Tyr121 in GSK-3β), while the trifluoromethyl group occupies hydrophobic pockets .
  • MD Simulations : Benzylsulfanyl flexibility allows adaptive binding to allosteric sites, as seen in kinase inhibitors .
    • Validation : Correlate computational binding energies with experimental IC50_{50} values from kinase inhibition assays .

Q. How can contradictions in reported biological data (e.g., antitumor vs. pesticidal activity) be resolved?

  • Analysis Framework :

Assay Conditions : Differences in cell lines (e.g., HeLa vs. Sf9 insect cells) or enzyme isoforms (e.g., human vs. insect acetylcholinesterase) explain divergent results .

Metabolite Interference : Phase I metabolites (e.g., sulfoxide derivatives) may exhibit off-target effects .

  • Resolution : Use isotopic labeling (e.g., 14^{14}C-tracing) to track metabolic pathways and identify active species .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidinone core?

  • Approaches :

  • Directed Lithiation : Use LDA at −78°C to selectively deprotonate the 5-position for electrophilic substitution .
  • Protection/Deprotection : Temporarily block the 4-keto group with TMSCl to direct nitration or alkylation to the 6-position .
    • Case Study : Nitration at the 5-position (HNO3_3/H2_2SO4_4) yields 5-nitro derivatives without disrupting the trifluoromethyl group .

Methodological Resources

  • Synthesis Protocols : Refer to WestCHEM’s benzylsulfanyl incorporation method and fluorination techniques from Ondi et al. .
  • Analytical Standards : Use HRMS and 19^19F NMR data from pesticidal derivatives for cross-validation.
  • Biological Assays : Adapt kinase inhibition protocols from tacrine-pyrimidone hybrid studies .

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